4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound “4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 1921374-52-8 . It has a molecular weight of 273.31 . The IUPAC name for this compound is 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16FN5/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8,16H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
New Fluoro Intermediates for Herbicidal Sulfonylureas
Research on new pyrimidine and triazine intermediates has led to the development of herbicidal sulfonylureas. These intermediates, including compounds similar to the specified chemical structure, have been synthesized through complex sequences involving halogenation, halogen exchange, and substitution. The herbicidal applications in cotton and wheat suggest their potential utility in agricultural chemistry (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Synthesis and Pharmacological Properties of Piperazinopyrimidines
A series of 4-piperazinopyrimidines bearing a methylthio substituent was synthesized to explore their pharmacological properties. These compounds, including derivatives similar to the requested structure, exhibited a broad range of biological activities, including antiemetic and tranquilizing properties (Mattioda et al., 1975).
Key Intermediate in Deoxycytidine Kinase Inhibitors
The synthesis of key intermediates for a new class of potent deoxycytidine kinase (dCK) inhibitors showcases the role of similar compounds in medicinal chemistry. These intermediates are crucial for the development of drugs targeting dCK, a key enzyme in nucleoside metabolism (Zhang et al., 2009).
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research on fluoro-substituted compounds, including pyrimidine derivatives, has led to the discovery of novel compounds with anti-lung cancer activity. These findings suggest the therapeutic potential of such compounds in oncology (Hammam et al., 2005).
Structure-Activity Relationship of 5-HT7 Receptor Antagonists
The study of piperazin-1-yl substituted unfused heterobiaryls, including compounds with a similar structure, has contributed to understanding the structural features affecting the binding affinity to 5-HT7 receptors. This research is significant for the development of drugs targeting neurological disorders (Strekowski et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBYQCDLDHFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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